molecular formula C11H9F2NO2 B067820 ethyl 4,5-difluoro-1H-indole-2-carboxylate CAS No. 194870-66-1

ethyl 4,5-difluoro-1H-indole-2-carboxylate

Cat. No.: B067820
CAS No.: 194870-66-1
M. Wt: 225.19 g/mol
InChI Key: MKPIGDPELRNWBB-UHFFFAOYSA-N
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Description

Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4,5-difluoro-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4,5-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4,5-difluoro-1H-indole-2-carboxylate has numerous applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Material Science: It is utilized in the development of organic electronic materials and fluorescent dyes.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals as a pesticide or herbicide

Comparison with Similar Compounds

Biological Activity

Ethyl 4,5-difluoro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H9F2NO2C_{11}H_{9}F_{2}NO_{2} and a molecular weight of approximately 225.19 g/mol. The compound features a difluorinated indole ring system, which enhances its electronic properties and biological interactions.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including:

  • Nucleophilic substitutions to introduce fluorine atoms at the 4 and 5 positions of the indole ring.
  • Esterification to form the ethyl ester at the carboxylic acid position.

Various synthetic pathways have been documented, showcasing the compound's versatility as a building block for more complex derivatives.

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. Studies have demonstrated its efficacy against viruses such as influenza A. In vitro assays reveal:

  • IC50 Values : The compound shows inhibitory concentrations (IC50) in the low micromolar range against influenza virus in cell culture models.
  • Selectivity Index (SI) : The SI is calculated to assess safety relative to cytotoxicity, indicating a favorable therapeutic window for antiviral applications .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Molecular docking studies suggest strong binding affinities to critical enzymes involved in cancer progression, such as:

  • Cyclooxygenase (COX) : Inhibition of COX may reduce inflammation and tumor growth.
  • Topoisomerase II : Targeting this enzyme can interfere with DNA replication in cancer cells.

Case studies have shown that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines, with IC50 values often below 10 µM .

Cardiovascular Applications

In cardiovascular pharmacology, derivatives of this compound are being explored for their antihypertriglyceridemic effects. Preliminary studies indicate potential mechanisms involving:

  • Regulation of lipid metabolism : Compounds similar to this compound may help lower triglyceride levels in hyperlipidemic models .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Binding : The indole structure allows for interactions with receptors and enzymes, modulating their activity.
  • Fluorine Substituents : The presence of fluorine enhances binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .

Comparative Analysis with Related Compounds

A comparative analysis with other indole derivatives reveals unique properties associated with this compound. Below is a table summarizing key differences:

CompoundIC50 (µM)TargetActivity Type
This compound<10COX, Topoisomerase IIAnticancer
Ethyl 4-Fluoro-1H-Indole-2-Carboxylate~20Various receptorsAntiviral
Ethyl 5-Difluoro-Indole Derivative~15Lipid metabolismAntihyperlipidemic

Properties

IUPAC Name

ethyl 4,5-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(12)10(6)13/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPIGDPELRNWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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